molecular formula C14H16N2O4 B014167 1,6-Bismaleimidohexane CAS No. 4856-87-5

1,6-Bismaleimidohexane

Cat. No.: B014167
CAS No.: 4856-87-5
M. Wt: 276.29 g/mol
InChI Key: PYVHLZLQVWXBDZ-UHFFFAOYSA-N
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Description

1,6-Bismaleimidohexane: is a chemical compound with the molecular formula C14H16N2O4 . It is known for its role as a crosslinking agent in various chemical and industrial applications. The compound consists of two maleimide groups connected by a hexane linker, making it a versatile reagent in the synthesis of polymers and other materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,6-Bismaleimidohexane plays a crucial role in biochemical reactions as a homobifunctional cross-linking reagent. It interacts with sulfhydryl groups (-SH) present in cysteine residues of proteins, forming stable thioether bonds. This cross-linking ability is particularly useful in studying protein oligomerization and protein-protein interactions. For example, this compound has been used to explore the structure and interactions of enzymes such as phospholipase C gamma1 and other membrane-associated proteins . The compound’s ability to form irreversible cross-links under mild conditions (pH 6.5-7.5) makes it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes by cross-linking proteins and altering their functions. It has been shown to induce apoptosis in human serum cells through the mitochondrial membrane potential pathway . Additionally, this compound affects cell signaling pathways by modifying the interactions between key signaling proteins. For instance, it can disrupt the function of the insulin receptor by binding to its cytoplasmic domain . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with sulfhydryl groups in proteins. This interaction results in the formation of stable thioether linkages, which are resistant to reducing agents and physiological buffer conditions . The compound’s specificity for sulfhydryl groups at pH 6.5-7.5 allows for targeted cross-linking of cysteine residues, making it an effective tool for studying protein structure and interactions. Additionally, this compound can induce conformational changes in proteins, leading to alterations in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions, but hydrolysis to a nonreactive maleamic acid can occur at higher pH levels (above pH 8) . This degradation can affect the long-term efficacy of this compound in cross-linking experiments. In in vitro studies, the compound has been shown to maintain its cross-linking ability for extended periods, allowing for detailed analysis of protein interactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively cross-links proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of optimizing dosage levels in experimental studies to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to cross-link proteins can influence metabolic flux and metabolite levels by altering enzyme activity and protein interactions . For example, this compound has been shown to affect the mitochondrial membrane potential pathway, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with sulfhydryl groups allows it to localize to specific cellular compartments and accumulate in areas with high concentrations of target proteins . This targeted distribution enhances the efficacy of this compound in cross-linking experiments and biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its cross-linking effects . This localization is crucial for studying the spatial organization of proteins and their interactions within the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bismaleimidohexane can be synthesized through the reaction of maleic anhydride with hexamethylenediamine. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the process may involve additional steps such as solvent extraction and distillation to achieve the desired product quality .

Scientific Research Applications

1,6-Bismaleimidohexane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of 1,6-Bismaleimidohexane: this compound is unique due to its hexane linker, which provides an optimal balance between flexibility and rigidity. This makes it suitable for a wide range of applications, from polymer synthesis to bioconjugation .

Properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVHLZLQVWXBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073343
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Molecular Weight

276.29 g/mol
Source PubChem
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CAS No.

4856-87-5
Record name 1,6-Bismaleimidohexane
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Record name 1,6-Bismaleimidohexane
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Record name 1,6-Dimaleimidohexane
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Record name 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione
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Record name 1,6-Bismaleimidohexane
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.8 parts) in 5.2 parts acetone was added a solution of 1 part hexamethylenediamine, 0.3 part triethylamine and 1.5 parts acetone over a 30-minute period. The resulting heterogeneous reaction mixture was maintained at 40°-50° C. for 30 minutes. Magnesium chloride hexahydrate (0.075 part) and 2.3 parts acetic anhydride were added all at once. The reaction mixture was maintained at 50° C. for 3 hours. Water (11 parts) was added to the cooled mixture and the precipitated product isolated by vacuum filtration. The filter cake was washed with water and dried in a vacuum oven. A 22% yield of N,N'-hexamethylenedimaleimide, m.p. 136°-139° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []

A:

    A: this compound is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.

    ANone: The provided research focuses on this compound's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.

    ANone: The provided research articles primarily focus on the application of this compound as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.

    ANone: The provided papers focus on the scientific application of this compound and do not mention specific SHE regulations. As with any chemical reagent, handling this compound requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.

    ANone: The provided research primarily focuses on utilizing this compound as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.

    A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of this compound cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]

    ANone: The research papers primarily focus on the biochemical applications of this compound, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.

    A: While not explicitly detailed in the provided papers, the use of this compound spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, this compound can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.

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